5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine
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Overview
Description
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets such as receptor tyrosine kinases. By binding to the active site of these kinases, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit potent FGFR inhibitory activity.
Pexidartinib: A kinase inhibitor with a similar pyrrolo[2,3-b]pyridine core, used for treating tenosynovial giant cell tumor.
Uniqueness
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9/h1-7H,13H2,(H,15,16) |
InChI Key |
BUKXUMUHGCYFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N |
Origin of Product |
United States |
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